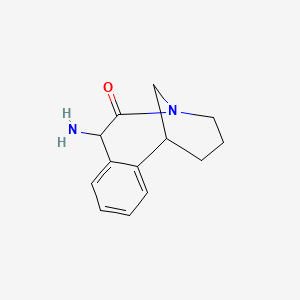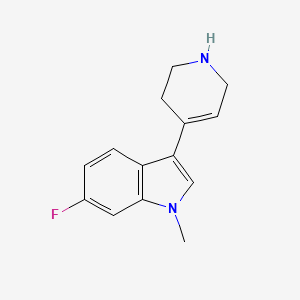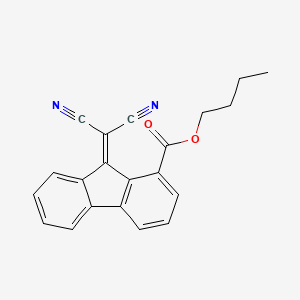
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a butyl ester group and a dicyanomethylidene substituent, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate typically involves the reaction of 9H-fluorene-1-carboxylic acid with butyl alcohol in the presence of a catalyst to form the butyl ester. The dicyanomethylidene group is then introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by cyanation reactions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to other functional groups.
Substitution: The fluorene backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is investigated for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dicyanomethylidene group can participate in electron transfer processes, while the fluorene backbone provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development and materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene-1-carboxylate derivatives: These compounds share the fluorene backbone but differ in their substituents.
Dicyanomethylidene derivatives: Compounds with similar dicyanomethylidene groups but different core structures.
Uniqueness
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is unique due to the combination of its fluorene backbone and dicyanomethylidene group. This combination imparts distinct electronic and structural properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
169063-57-4 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
butyl 9-(dicyanomethylidene)fluorene-1-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-15-7-4-5-8-16(15)19(20(17)18)14(12-22)13-23/h4-10H,2-3,11H2,1H3 |
Clé InChI |
KMYRJBPIBUNTHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC2=C1C(=C(C#N)C#N)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
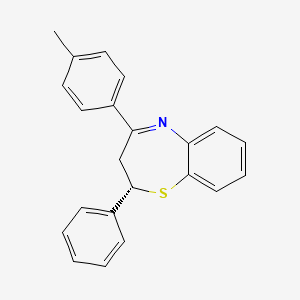
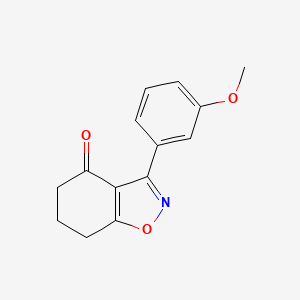

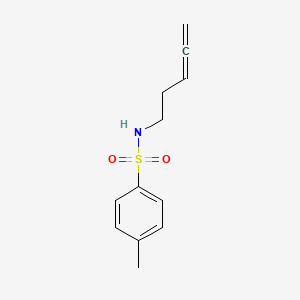
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
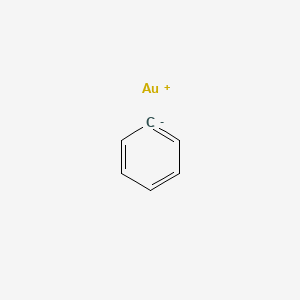

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
